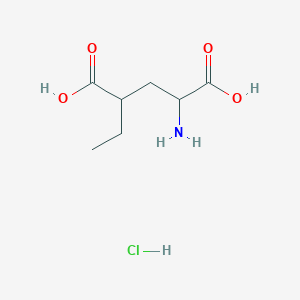
2-(4-Chloro-2-methylphenoxy)-2'-methylacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methylacetanilide moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide typically involves the etherification of 4-chloro-2-methylphenol with a suitable acetanilide derivative. One common method includes the reaction of 4-chloro-2-methylphenol with 2-chloro-N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding alcohols or amines.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the production of herbicidal formulations and other agrochemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide primarily involves its role as a synthetic auxin, a class of plant growth regulators. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of broad-leaf weeds. The compound binds to auxin receptors in plants, triggering a cascade of molecular events that result in abnormal cell division and elongation .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features and mode of action.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a similar mechanism of action but different substitution pattern on the phenoxy ring.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine substitutions, used historically as a herbicide.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide is unique due to its specific substitution pattern and the presence of the methylacetanilide moiety, which imparts distinct chemical and biological properties. Its selective herbicidal activity and potential antitumor effects make it a compound of interest in both agricultural and medical research .
Propiedades
Número CAS |
52735-79-2 |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-14(11)18-16(19)10-20-15-8-7-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
DGTPGJUMJDSFNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


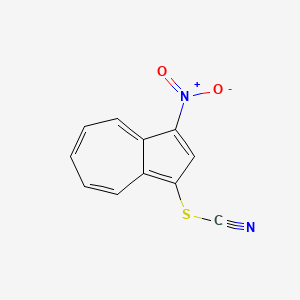
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)

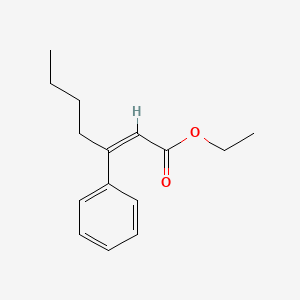


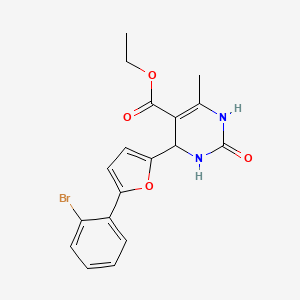

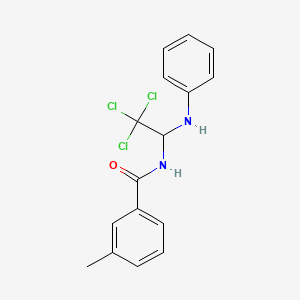
![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

